synthesis and characterization of 2-bromo-N,N-dimethylbenzamide
synthesis and characterization of 2-bromo-N,N-dimethylbenzamide
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-N,N-dimethylbenzamide
Introduction
2-Bromo-N,N-dimethylbenzamide is a valuable substituted benzamide derivative that serves as a key building block in organic synthesis and medicinal chemistry. Its utility lies in the presence of three distinct functional groups: the aromatic bromide, which can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig); the amide, which can be hydrolyzed or reduced; and the ortho-bromo substituent, which can direct metallation reactions. This guide provides a comprehensive, field-tested protocol for the , tailored for researchers and professionals in chemical and pharmaceutical development.
Synthetic Strategy: A Two-Step Approach
The most common and reliable method for synthesizing 2-bromo-N,N-dimethylbenzamide is a two-step process starting from 2-bromobenzoic acid. This strategy is favored due to the high availability of the starting material and the generally high yields of each step.
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Activation of the Carboxylic Acid: The first step involves converting the relatively unreactive carboxylic acid group of 2-bromobenzoic acid into a highly reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.
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Amidation: The resulting 2-bromobenzoyl chloride is then reacted with dimethylamine without the need for extensive purification. The dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the desired N,N-dimethylbenzamide. An excess of dimethylamine or the addition of a tertiary amine base (like triethylamine) is often used to neutralize the HCl generated during the reaction.
The overall synthetic workflow is depicted below:
Detailed Experimental Protocol
Safety Precautions: This procedure involves corrosive and toxic chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part A: Synthesis of 2-Bromobenzoyl Chloride
Materials and Reagents:
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2-Bromobenzoic acid
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Thionyl chloride (SOCl₂)
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N,N-Dimethylformamide (DMF) (catalytic amount)
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Toluene (or another suitable anhydrous solvent)
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Round-bottom flask
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Reflux condenser with a drying tube (e.g., filled with CaCl₂)
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Heating mantle with a magnetic stirrer
Procedure:
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To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzoic acid (e.g., 10.0 g, 1 equivalent).
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Add anhydrous toluene (e.g., 50 mL) to the flask.
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Slowly add thionyl chloride (e.g., 1.5 to 2.0 equivalents) to the suspension at room temperature with stirring. This step should be performed in a fume hood as SO₂ and HCl gases are evolved.
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Add a catalytic amount of DMF (1-2 drops) to the reaction mixture. The DMF catalyzes the reaction.
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Attach a reflux condenser fitted with a drying tube to the flask.
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Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
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Once the reaction is complete (the solution should become clear), allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-bromobenzoyl chloride is a yellowish oil or low-melting solid and is typically used in the next step without further purification.
Part B: Synthesis of 2-Bromo-N,N-dimethylbenzamide
Materials and Reagents:
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Crude 2-bromobenzoyl chloride (from Part A)
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Dimethylamine (solution in THF, ethanol, or water, or as gaseous dimethylamine)
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Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
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Triethylamine (optional, if using dimethylamine hydrochloride)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask or three-necked flask
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Ice bath
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Separatory funnel
Procedure:
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Dissolve the crude 2-bromobenzoyl chloride in anhydrous DCM (e.g., 50 mL) in a round-bottom flask and cool the solution in an ice bath to 0 °C.
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In a separate flask, prepare a solution of dimethylamine. A 40% aqueous solution is commonly used. Alternatively, dimethylamine gas can be bubbled through the solution, or a solution in an organic solvent can be used. Use a molar excess of dimethylamine (e.g., 2.5 to 3.0 equivalents).
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Slowly add the dimethylamine solution to the stirred solution of 2-bromobenzoyl chloride at 0 °C. The addition should be dropwise to control the exothermic reaction.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl (to remove excess dimethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude 2-bromo-N,N-dimethylbenzamide can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Characterization of 2-Bromo-N,N-dimethylbenzamide
The identity and purity of the synthesized product must be confirmed through spectroscopic analysis. Below are the expected data for 2-bromo-N,N-dimethylbenzamide.
| Technique | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.6 (dd, 1H, Ar-H), ~7.3-7.4 (m, 2H, Ar-H), ~7.2 (m, 1H, Ar-H), ~3.1 (s, 3H, N-CH₃), ~2.8 (s, 3H, N-CH₃). The two methyl signals may be broad or appear as two separate singlets due to restricted rotation around the C-N amide bond. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O), ~138 (Ar-C), ~133 (Ar-CH), ~130 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~120 (Ar-C-Br), ~38 (N-CH₃), ~34 (N-CH₃). |
| IR Spectroscopy (KBr or ATR) | ν (cm⁻¹): ~3000-2800 (C-H stretch), ~1630-1650 (strong, C=O amide stretch), ~1400-1500 (C=C aromatic stretch), ~750 (C-Br stretch). |
| Mass Spectrometry (EI or ESI) | m/z: Calculated for C₉H₁₀BrNO: [M]⁺ at ~227.00 and [M+2]⁺ at ~229.00 due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |
Troubleshooting
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Low Yield in Step 1: Ensure all glassware is thoroughly dried and an anhydrous solvent is used. Thionyl chloride reacts readily with water. The reaction may also require a longer reflux time or a slight excess of thionyl chloride.
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Low Yield in Step 2: The amidation reaction is highly exothermic. If the dimethylamine is added too quickly, side reactions can occur. Maintaining a low temperature (0 °C) during addition is crucial. Ensure a sufficient excess of dimethylamine is used to drive the reaction to completion and neutralize the generated HCl.
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Product Contaminated with Starting Material: If the final product is contaminated with 2-bromobenzoic acid, this indicates an incomplete reaction in either step 1 or 2. The acidic starting material can be removed by an additional wash with a mild base like NaHCO₃ during the work-up.
Conclusion
The two-step synthesis of 2-bromo-N,N-dimethylbenzamide from 2-bromobenzoic acid is a robust and scalable method suitable for most laboratory settings. Careful control of reaction conditions, particularly moisture exclusion in the first step and temperature in the second, is key to achieving high yields and purity. The characterization data provided serves as a reliable benchmark for verifying the successful synthesis of this versatile chemical intermediate.
References
- Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.
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Synthesis of 2-bromo-N,N-dimethylbenzamide. (2022). Mol-Instincts. (Provides a predicted synthesis route which aligns with the described protocol) [Link]
- Pawar, V. D., et al. (2016). Synthesis, characterization and biological evaluation of novel 2-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)isoindoline-1,3-dione derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 633-639. (Describes a similar synthetic step involving the formation of 2-bromobenzoyl chloride and its subsequent reaction)
